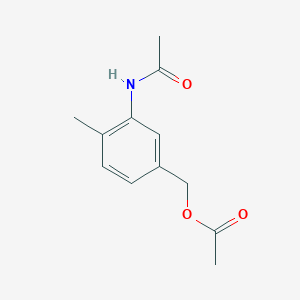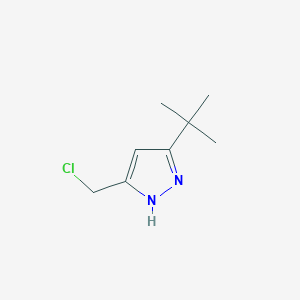
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloromethyl group at position 3 and a tert-butyl group at position 5. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole typically involves the chloromethylation of 5-tert-butyl-1H-pyrazole. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures (5-10°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions: 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.
Major Products:
- Substitution reactions yield various pyrazole derivatives with different functional groups.
- Oxidation reactions produce pyrazole derivatives with carbonyl or carboxyl groups.
- Reduction reactions result in the formation of methyl-substituted pyrazoles.
科学的研究の応用
3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of signaling pathways. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
3-(Chloromethyl)-1H-pyrazole: Lacks the tert-butyl group, resulting in different reactivity and applications.
5-tert-Butyl-1H-pyrazole: Lacks the chloromethyl group, limiting its use in substitution reactions.
3-(Bromomethyl)-5-tert-butyl-1H-pyrazole: Similar structure but with a bromomethyl group, leading to different reactivity and applications.
Uniqueness: 3-(tert-Butyl)-5-(chloromethyl)-1H-pyrazole is unique due to the presence of both chloromethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and valuable for various industrial applications.
特性
分子式 |
C8H13ClN2 |
|---|---|
分子量 |
172.65 g/mol |
IUPAC名 |
3-tert-butyl-5-(chloromethyl)-1H-pyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)7-4-6(5-9)10-11-7/h4H,5H2,1-3H3,(H,10,11) |
InChIキー |
OAFRKTUATCCVAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NNC(=C1)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
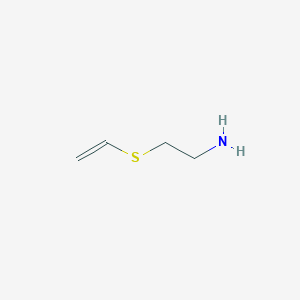

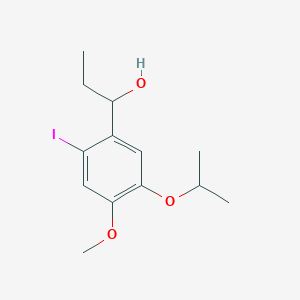
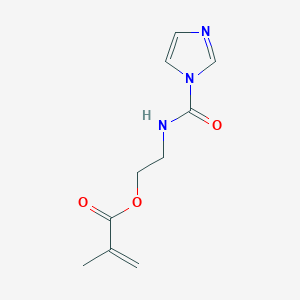
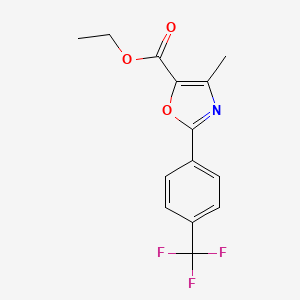
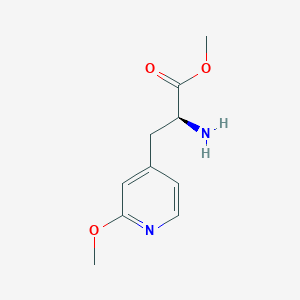


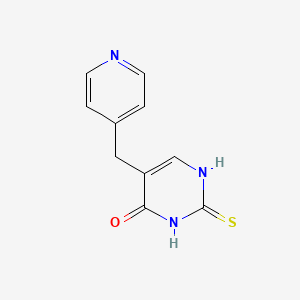
![6-(2,6-Dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B8283281.png)



